2-(4-Bromophenyl)-2-oxoethyl cyclooctanecarboxylate
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Overview
Description
2-(4-Bromophenyl)-2-oxoethyl cyclooctanecarboxylate is an organic compound that features a bromophenyl group attached to an oxoethyl group, which is further connected to a cyclooctanecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl cyclooctanecarboxylate typically involves the reaction of 4-bromobenzaldehyde with cyclooctanone in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product under controlled temperature and pressure conditions. The use of solvents such as ethanol or methanol can facilitate the reaction, and purification is often achieved through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as distillation, extraction, and crystallization to ensure high purity and yield of the final product. Advanced techniques like continuous flow reactors can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl cyclooctanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-2-oxoethyl cyclooctanecarboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl cyclooctanecarboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxoethyl group may form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but differs in the rest of the structure.
N-(4-Bromophenyl)furan-2-carboxamide: Contains a bromophenyl group attached to a furan ring.
(Z)-3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: Features a bromophenyl group linked to a pyrazole moiety .
Uniqueness
2-(4-Bromophenyl)-2-oxoethyl cyclooctanecarboxylate is unique due to its combination of a bromophenyl group with a cyclooctanecarboxylate moiety, which imparts distinct chemical and biological properties. Its structural features enable specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
19835-71-3 |
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Molecular Formula |
C17H21BrO3 |
Molecular Weight |
353.2 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] cyclooctanecarboxylate |
InChI |
InChI=1S/C17H21BrO3/c18-15-10-8-13(9-11-15)16(19)12-21-17(20)14-6-4-2-1-3-5-7-14/h8-11,14H,1-7,12H2 |
InChI Key |
JQFKHNGNFAMEGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)C(=O)OCC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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